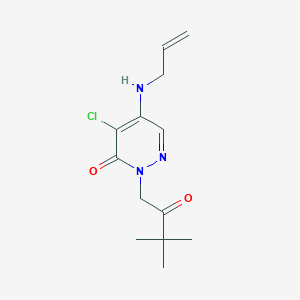
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
説明
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as 5-AAC-4-Cl-2-OB-3(2H)-Pyr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has a unique combination of chemical properties that make it suitable for use in a variety of laboratory experiments, and scientific research has been conducted to explore its potential applications. In
科学的研究の応用
Herbicide Research and Development
Studies have shown that various substituted pyridazinone compounds, including 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, are effective herbicides. These compounds act by inhibiting the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Research indicates that certain molecular substitutions in the pyridazinone structure enhance their biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Biochemical Effects on Plants
Investigations into the biochemical impacts of substituted pyridazinone herbicides on plants have revealed diverse effects. For instance, the herbicide BASF 13-338 (a substituted pyridazinone) affects the desaturation of linoleic acid in different molecular species of lipids in Arabidopsis thaliana, indicating a specific biochemical interaction with the plant's lipid metabolism (Norman & John, 1987).
Environmental Persistence and Metabolism
Research into the environmental behavior of pyridazinones has focused on their persistence and metabolism in different settings, such as in cranberry plants. Studies demonstrate that compounds like 14C-SAN-6706, a pyridazinone derivative, are readily translocated within plants and metabolized into demethylated analogs (Yaklich, Karczmarczyk, & Devlin, 1974).
Chemical Reactivity and Derivatives
The reactivity of substituted pyridazinones with various reagents has been studied to explore their potential for generating novel compounds. This research is essential for understanding the chemical versatility and potential applications of pyridazinones in different fields (Katrusiak, Katrusiak, & Bałoniak, 1994).
Effects on Photosynthetic Mechanisms
The immediate impact of pyridazinone herbicides on photosynthetic electron transport in algal systems has been a subject of study. This research helps in understanding the mechanism of action of these herbicides at the cellular level, particularly their effect on the photosystem II electron transport (Samuel & Bose, 1987).
特性
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-5-6-15-9-7-16-17(12(19)11(9)14)8-10(18)13(2,3)4/h5,7,15H,1,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFQCHLCQNNNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)

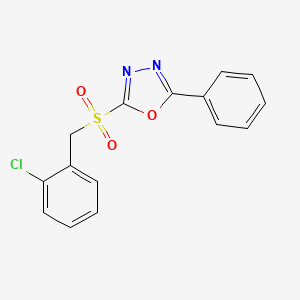
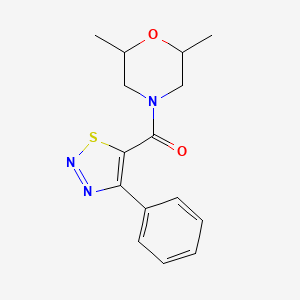
![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)

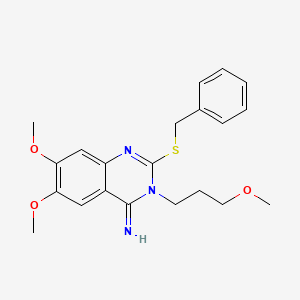
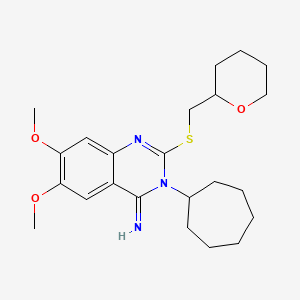
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B3037258.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)